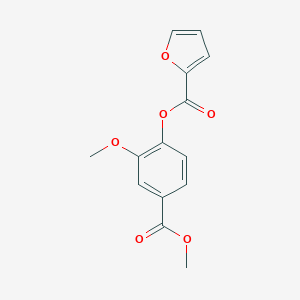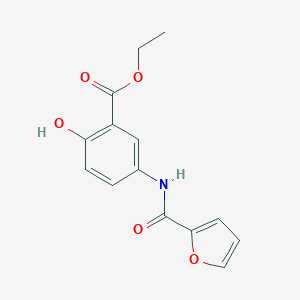![molecular formula C15H15NO5S B309286 Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate, also known as EHPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EHPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In enzyme inhibition, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to bind to the active site of carbonic anhydrase and inhibit its activity. Further studies are needed to fully elucidate the mechanism of action of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate.
Biochemical and Physiological Effects
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In enzyme inhibition, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. Further studies are needed to fully understand the biochemical and physiological effects of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate.
Advantages and Limitations for Lab Experiments
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand the toxicity and safety of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate.
Future Directions
There are several future directions for the study of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate. One potential direction is the development of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate-based materials with potential applications in electronic devices. Another potential direction is the study of the mechanism of action of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate in various physiological processes. Further studies are also needed to fully understand the toxicity and safety of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate and its potential applications in cancer research.
Synthesis Methods
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate can be synthesized by the reaction of 2-hydroxy-5-nitrobenzoic acid with phenylsulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with ethyl alcohol and potassium carbonate to obtain Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate. This synthesis method has been optimized to achieve a high yield of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate with high purity.
Scientific Research Applications
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and material science. In cancer research, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In enzyme inhibition, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. In material science, Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
properties
Product Name |
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-15(18)13-10-11(8-9-14(13)17)16-22(19,20)12-6-4-3-5-7-12/h3-10,16-17H,2H2,1H3 |
InChI Key |
SVKRYDPEFIPNRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)